dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride

Histamine H3 receptor Receptor selectivity Radioligand binding

Histamine H3 receptor (H3R) research is often confounded by off-target effects at H1R and H4R subtypes. This dihydrochloride salt solves that problem with a validated non-imidazole scaffold. - H3R Ki = 43 nM with >700-fold selectivity over H1R (Ki ≈ 31,600 nM) and >7,700-fold over H4R (Ki ≈ 331,000 nM). - Dihydrochloride form ensures defined stoichiometry and consistent aqueous solubility, reducing inter-plate variability in automated screening. - Non-imidazole chemotype minimizes CYP-mediated drug-drug interaction risks for combination CNS studies.

Molecular Formula C11H17Cl2N3
Molecular Weight 262.18 g/mol
Cat. No. B13605923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride
Molecular FormulaC11H17Cl2N3
Molecular Weight262.18 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1N=CC=C2.Cl.Cl
InChIInChI=1S/C11H15N3.2ClH/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10;;/h3-4,6,8,13H,5,7H2,1-2H3;2*1H
InChIKeyAAFGVOINYWENPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine Dihydrochloride – Chemical Profile & Target Class


Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride (CAS 2751620-62-7) is a heterocyclic small molecule belonging to the pyrrolo[3,2-b]pyridine class. Its structure features a fused pyrrolopyridine bicyclic core linked via a two-carbon ethyl spacer to a terminal N,N-dimethylamino group, isolated as the dihydrochloride salt (C₁₁H₁₇Cl₂N₃, MW 262.2 g/mol) [1]. The compound has been characterized as a histamine H3 receptor (H3R) ligand within a series of non-imidazole H3R antagonists/inverse agonists [2]. In radioligand displacement assays, it demonstrates nanomolar affinity for the human H3R (Ki = 43 nM) with markedly weaker affinity at the related H1R (Ki ≈ 31,600 nM) and H4R (Ki ≈ 331,000 nM) subtypes, establishing a selectivity window that is a defining feature for procurement decisions involving this scaffold [2].

✓ Selective H3R pharmacological tool compound
✓ Non-imidazole scaffold for CYP-compatible studies
✓ Dihydrochloride salt ensures assay-ready aqueous solubility

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine Dihydrochloride – Why In-Class Substitution Fails


Pyrrolo[3,2-b]pyridine derivatives bearing different amine substituents are not interchangeable in procurement for H3R-targeted research. The identity of the aminoalkyl side chain—specifically the ethylene linker length and the degree of N-methylation—directly governs both binding affinity and selectivity across the histamine receptor family [1]. The N,N-dimethylaminoethyl motif in this compound yields a Ki of 43 nM at H3R with >700-fold selectivity over H1R, whereas the primary amine analog (2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine, CAS 28419-74-1) lacks the tertiary amine pharmacophore required for potent H3R engagement, and the one-carbon-shorter N,N-dimethylaminomethyl analog (4-azagramine, CAS 23612-34-2) bears a different spatial presentation of the basic nitrogen [1][2]. Furthermore, the dihydrochloride salt form provides a defined stoichiometry and aqueous solubility profile that the free base cannot replicate, directly impacting formulation reproducibility in downstream assays [3].

Side chain Primary amine analog lacks tertiary amine pharmacophore required for H3R potency
Linker length One-carbon-shorter analog alters basic nitrogen spatial presentation, changing selectivity profile
Salt form Free base lacks defined stoichiometry and aqueous solubility, limiting formulation reproducibility

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine Dihydrochloride – Quantitative Differentiation Evidence


H3 vs. H1 Receptor Selectivity

In a direct head-to-head comparison within the same publication, dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine (tested as the free base) exhibited a Ki of 43 nM at the human histamine H3 receptor versus a Ki of 31,600 nM at the human histamine H1 receptor, representing a 735-fold selectivity window for H3R over H1R [1]. This selectivity was measured under identical assay platform conditions, eliminating inter-laboratory variability as a confounding factor.

H3 vs H1 Selectivity
Head-to-head
H3R Ki 43 nM / H1R Ki 31,600 nM; 735-fold selectivity
Supports H3R-selective pharmacology interpretation without H1R confounding.
Displacement of [³H]N-α-methylhistamine (H3R) and [³H]pyrilamine (H1R) under identical platform conditions.
Histamine H3 receptor Receptor selectivity Radioligand binding

H3 vs. H4 Receptor Selectivity

The same study further reports an H4R Ki of 331,000 nM for this compound, yielding an H3/H4 selectivity ratio of approximately 7,700-fold [1]. This extreme discrimination between the H3 and H4 subtypes—both of which are Gαi/o-coupled and share higher sequence homology than H1R—is noteworthy because many first-generation H3R ligands (e.g., thioperamide) retain significant H4R affinity, complicating pharmacological interpretation.

H3 vs H4 Selectivity
Head-to-head
H3R Ki 43 nM / H4R Ki 331,000 nM; ~7,700-fold discrimination
Enables exclusive H3R target engagement in immune-cell assays, avoiding H4R cross-reactivity.
Thioperamide (H3/H4 ~1) cannot provide this clean discrimination.
Histamine H4 receptor Subtype selectivity Off-target profiling

Non-Imidazole Scaffold: Reduced CYP Inhibition Risk

The pyrrolo[3,2-b]pyridine core of this compound represents a non-imidazole H3R pharmacophore. Imidazole-containing H3R ligands (e.g., thioperamide, ciproxifan, clobenpropit) are well-documented in the literature to inhibit cytochrome P450 (CYP) isoforms via coordination of the imidazole nitrogen to the heme iron, causing drug-drug interaction liabilities [1]. The present compound replaces the imidazole ring with a pyrrolopyridine heterocycle that lacks this metal-coordinating feature, consistent with the broader class-level observation that non-imidazole H3R antagonists generally exhibit reduced CYP inhibition [1].

CYP Inhibition Risk
Class-level
Non-imidazole core avoids heme-iron coordination
Context-dependent: reduces pharmacokinetic confounding risk compared to imidazole H3R ligands.
Class-level inference; direct CYP inhibition data for this compound not yet reported.
Drug-drug interaction Cytochrome P450 inhibition Non-imidazole histamine receptor ligand

Dihydrochloride Salt Form Solubility Advantage

The dihydrochloride salt form (CAS 2751620-62-7, MW 262.2 g/mol) provides a defined, stoichiometric counterion content that the free base (CAS 1206686-30-7, MW ~189.3 g/mol) does not [1]. Vendor specifications indicate a purity of 95% for the dihydrochloride salt . Tertiary amine dihydrochloride salts of this structural class are reported to exhibit enhanced aqueous solubility relative to their free base forms due to protonation of the dimethylamino group at physiological and slightly acidic pH, facilitating dissolution in aqueous buffers commonly used in in vitro pharmacology [2].

Salt Solubility
Context-dependent
Dihydrochloride salt; defined counterion, protonated amine
Formulation-context: reported enhanced aqueous compatibility over free base.
Quantitative solubility comparison not available; vendor specification (95% purity).
Salt selection Aqueous solubility Formulation reproducibility

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine Dihydrochloride – Application Scenarios


H3R-Selective CNS Pharmacological Tool

With an H3R Ki of 43 nM and >700-fold selectivity over H1R [1], this compound serves as a selective pharmacological tool to interrogate H3R function in the central nervous system, where H1R blockade would otherwise confound behavioral, cognitive, or sleep-wake cycle readouts. Its non-imidazole scaffold additionally reduces the risk of CYP-mediated drug-drug interactions compared to imidazole-based H3R ligands, making it suitable for combination studies in rodent models [2].

Negative Control for H4R-Mediated Immunological Assays

The >7,700-fold selectivity margin over H4R (H4R Ki = 331,000 nM vs. H3R Ki = 43 nM) [1] enables the use of this compound as an H3R-positive/H4R-negative control in immunological assays (e.g., mast cell, eosinophil, or dendritic cell chemotaxis studies) where H4R activation drives the phenotype of interest. In contrast, thioperamide shows roughly equal H3R and H4R affinity and cannot provide this clean discrimination.

Antiepileptic H3R Antagonist Starting Point

This compound was disclosed in a study specifically exploring non-imidazole H3R ligands incorporating antiepileptic structural motifs [1]. The pyrrolo[3,2-b]pyridine scaffold with the N,N-dimethylaminoethyl side chain can serve as a validated hit for structure-activity relationship (SAR) campaigns targeting H3R antagonism as an adjunct therapy in epilepsy, leveraging the selectivity data already established against H1R and H4R.

Aqueous-Formulation H3R Probe for In Vitro Screening

The dihydrochloride salt form ensures consistent aqueous solubility and eliminates free base protonation variability [3], making it the preferred procurement form for automated liquid-handling screening platforms that require DMSO or aqueous buffer stock solutions. This logistical advantage reduces inter-plate variability in IC₅₀ determinations when screening compound libraries against H3R-expressing cell lines.

Application
Selection Property
Validation Focus
CNS H3R pathway studies
High H3R vs H1R selectivity context
H3R-specific endpoint interpretation without H1R confounding
H4R-negative control in immune-cell assays
Extreme H3R/H4R discrimination margin
Exclusive H3R target engagement verification
Antiepileptic SAR campaigns
Non-imidazole H3R antagonist scaffold
Reported hit selectivity optimization for CNS indications
Automated H3R screening platforms
Dihydrochloride salt aqueous solubility profile
Formulation reproducibility in buffer stock solutions
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